molecular formula C18H17N3O5 B7058158 N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-1H-indole-5-carboxamide

N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-1H-indole-5-carboxamide

Cat. No.: B7058158
M. Wt: 355.3 g/mol
InChI Key: PGQUMXAYGPYUMW-UHFFFAOYSA-N
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Description

N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-1H-indole-5-carboxamide is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a dihydroxypropyl chain, and an indole carboxamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-1H-indole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5/c22-10-16(17(23)11-1-4-14(5-2-11)21(25)26)20-18(24)13-3-6-15-12(9-13)7-8-19-15/h1-9,16-17,19,22-23H,10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQUMXAYGPYUMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(CO)NC(=O)C2=CC3=C(C=C2)NC=C3)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-1H-indole-5-carboxamide typically involves multiple steps:

    Formation of the Dihydroxypropyl Chain: The initial step often involves the reaction of 4-nitrobenzaldehyde with a suitable diol, such as glycerol, under acidic or basic conditions to form the dihydroxypropyl intermediate.

    Indole Carboxamide Formation: The indole-5-carboxylic acid is then activated, usually by converting it to an acid chloride using reagents like thionyl chloride or oxalyl chloride.

    Coupling Reaction: The activated indole-5-carboxylic acid is then coupled with the dihydroxypropyl intermediate in the presence of a base, such as triethylamine, to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroxypropyl chain, leading to the formation of diketones or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of esters or ethers depending on the substituents used.

Scientific Research Applications

N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-1H-indole-5-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to bioactive molecules.

    Biological Studies: The compound is used in studies investigating its effects on various biological pathways and its potential as an enzyme inhibitor.

    Chemical Biology: It serves as a probe in chemical biology to study protein-ligand interactions.

    Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-1H-indole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biochemical pathways, depending on the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide
  • 2,2-dichloro-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide

Uniqueness

N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-1H-indole-5-carboxamide is unique due to the presence of the indole carboxamide moiety, which is not found in the similar compounds listed above. This structural difference can lead to distinct biological activities and applications, making it a valuable compound for further research and development.

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